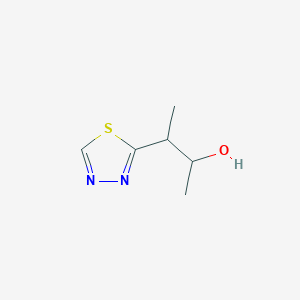

3-(1,3,4-Thiadiazol-2-yl)butan-2-ol

Description

Significance of the 1,3,4-Thiadiazole (B1197879) Scaffold in Contemporary Heterocyclic Chemistry and Chemical Biology Research

The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, is a privileged scaffold in drug design and development. nih.gov Its unique chemical properties and biological characteristics have garnered considerable attention from medicinal chemists. nih.gov This versatile core is a component of numerous compounds with a wide array of pharmacological activities. nih.govresearchgate.net

The significance of the 1,3,4-thiadiazole nucleus is underscored by its presence in various commercially available drugs. researchgate.net For instance, Acetazolamide (B1664987) and Methazolamide are diuretics, Megazol is an antibacterial composition, and Cefazedone and Cefazolin are semi-synthetic antibiotics that all feature this heterocyclic system. researchgate.net The broad and potent activity of thiadiazole derivatives has established them as pharmacologically significant scaffolds. ajprd.comnih.gov

The interest in 1,3,4-thiadiazole derivatives stems from their diverse biological activities, which include:

Antimicrobial: Exhibiting activity against a range of bacterial and fungal strains. researchgate.nethilarispublisher.com

Anticancer: Showing promise as antiproliferative agents against various human cancer cell lines. researchgate.netmdpi.com

Anti-inflammatory: Demonstrating potential in mitigating inflammation. researchgate.netjapsonline.com

Anticonvulsant: Acting on the central nervous system to prevent seizures. researchgate.netfrontiersin.org

Antiviral, antitubercular, and antileishmanial properties have also been reported. researchgate.netnih.gov

The ability of the 1,3,4-thiadiazole ring to act as a bioisostere of pyrimidine, a core structure in nucleic acids, allows its derivatives to potentially interfere with DNA replication processes. mdpi.com Furthermore, the mesoionic character of this heterocycle facilitates its ability to cross biological membranes and interact with target proteins. mdpi.com The presence of carbon-sulfur sigma-star (C-S σ*) orbitals creates regions of low electron density on the sulfur atom, which can enhance interactions with biological targets. mdpi.com

Academic Rationale and Research Trajectories for Novel 1,3,4-Thiadiazole Derivatives, including 3-(1,3,4-Thiadiazol-2-yl)butan-2-ol

The established and wide-ranging pharmacological profile of the 1,3,4-thiadiazole nucleus provides a strong rationale for the continued design and synthesis of novel derivatives. nih.govnih.gov The primary research trajectory involves the structural modification of the thiadiazole core to enhance specific biological activities and explore new therapeutic applications. researchgate.net The synthesis of this compound is a logical step in this line of research, aiming to investigate how the introduction of a butan-2-ol substituent at the 2-position of the thiadiazole ring influences its biological profile.

A common and well-established method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of suitable open-chain organic molecules. researchgate.netnih.gov This synthetic accessibility allows for the creation of a diverse library of derivatives for biological screening. researchgate.net Researchers often employ molecular docking and other computational techniques to guide the design of new derivatives with improved binding affinities to specific molecular targets. humanjournals.com

The structure-activity relationship (SAR) studies of 1,3,4-thiadiazole derivatives are a key focus of current research. researchgate.net These studies aim to understand how different substituents and their positions on the thiadiazole ring impact the compound's pharmacological effects. researchgate.net For example, research has shown that the nature of the substituent on the thiadiazole ring can dramatically impact antibacterial activity.

Fundamental Structural Characteristics and Chemical Reactivity of the 1,3,4-Thiadiazole Nucleus Relevant to Advanced Research

The 1,3,4-thiadiazole ring is a five-membered aromatic system. nih.gov This aromaticity contributes to its stability in biological systems, a desirable trait for drug candidates. researchgate.net The presence of two nitrogen atoms and a sulfur atom within the ring influences its electronic distribution and reactivity.

The chemistry of 1,3,4-thiadiazoles is well-documented, with various synthetic routes available for the creation of new derivatives. researchgate.net The most common approach for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles is through the cyclization of open-chain precursors. researchgate.net

The reactivity of the 1,3,4-thiadiazole nucleus is a critical aspect of its utility in medicinal chemistry. The ring system's atoms can participate in various interactions, including hydrogen bonding, which is crucial for binding to biological targets like enzymes and receptors. The ability to functionalize the thiadiazole ring at different positions allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which in turn affects its pharmacokinetic profile.

Table 1: Biological Activities of 1,3,4-Thiadiazole Derivatives

| Biological Activity | Description | Key Molecular Targets |

|---|---|---|

| Anticancer | Inhibits the growth of cancer cells. researchgate.net | Carbonic anhydrase (CA), c-Src/Abl tyrosine kinase. researchgate.netnih.gov |

| Antibacterial | Effective against various bacterial strains. researchgate.net | Enzymes involved in bacterial cell wall synthesis. |

| Antifungal | Active against fungal pathogens. researchgate.net | Enzymes specific to fungal metabolic pathways. |

| Anti-inflammatory | Reduces inflammation. japsonline.com | Cyclooxygenase (COX). researchgate.netnih.gov |

| Anticonvulsant | Prevents or reduces the severity of seizures. researchgate.net | GABAA pathway, preventing neuron firing. frontiersin.org |

| Diuretic | Increases the production of urine. researchgate.net | Carbonic anhydrase (CA). researchgate.netnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2OS |

|---|---|

Molecular Weight |

158.22 g/mol |

IUPAC Name |

3-(1,3,4-thiadiazol-2-yl)butan-2-ol |

InChI |

InChI=1S/C6H10N2OS/c1-4(5(2)9)6-8-7-3-10-6/h3-5,9H,1-2H3 |

InChI Key |

WDRJUKPDJZMWHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NN=CS1)C(C)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 1,3,4 Thiadiazol 2 Yl Butan 2 Ol and Structural Analogues

Established Synthetic Strategies for 1,3,4-Thiadiazole (B1197879) Core Construction

The synthesis of the 1,3,4-thiadiazole nucleus is a cornerstone of medicinal chemistry, with numerous reliable methods having been developed. These strategies typically involve the cyclization of open-chain precursors containing the requisite nitrogen, carbon, and sulfur atoms. The most common and versatile starting materials are thiosemicarbazides or their derivatives, which undergo cyclization with a variety of reagents. sbq.org.brnih.gov

Key synthetic routes include:

From Thiosemicarbazides and Carboxylic Acids/Derivatives: This is one of the most prevalent methods. Thiosemicarbazide (B42300) or a substituted thiosemicarbazide is acylated by a carboxylic acid, which is then followed by a dehydrative cyclization step. nih.gov Dehydrating agents such as sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) are frequently used. nih.govmdpi.com A one-pot version of this reaction involves heating a carboxylic acid and thiosemicarbazide with POCl₃ or another condensing agent. mdpi.com

From Acylhydrazines or Hydrazides: Acylhydrazines can react with various sulfur-containing reagents to form the thiadiazole ring. sbq.org.br For instance, reaction with carbon disulfide (CS₂) in the presence of a base leads to the formation of a dithiocarbazate intermediate, which can then be cyclized. sbq.org.br Similarly, reaction with isothiocyanates can furnish the thiadiazole structure. sbq.org.br

From Thiosemicarbazones: Thiosemicarbazones, typically formed from the condensation of a thiosemicarbazide with an aldehyde or ketone, can undergo oxidative cyclization to yield 2,5-disubstituted 1,3,4-thiadiazoles. sbq.org.br

Using Lawesson's Reagent: Thionation using reagents like Lawesson's reagent can convert N,N'-acylhydrazines into 1,3,4-thiadiazoles in high yields. organic-chemistry.org

These established methods provide a robust toolkit for chemists to construct the 1,3,4-thiadiazole scaffold, which can then be further functionalized.

Table 1: Summary of Established Synthetic Strategies for the 1,3,4-Thiadiazole Core

| Starting Material(s) | Key Reagent(s) | Reaction Type | Reference(s) |

|---|---|---|---|

| Thiosemicarbazide + Carboxylic Acid | POCl₃, H₂SO₄, PPA | Acylation and Cyclodehydration | nih.govmdpi.com |

| Acylhydrazine + Carbon Disulfide | Base (e.g., KOH) | Cyclization | sbq.org.br |

| Thiosemicarbazide + Aldehyde | Iodine (I₂) | Condensation and Oxidative Cyclization | organic-chemistry.org |

| N,N'-Acylhydrazine | Lawesson's Reagent | Thionation and Cyclization | organic-chemistry.org |

Specific Approaches to the Synthesis of 2-Substituted-1,3,4-Thiadiazoles with Butanol Moieties

While general methods for thiadiazole synthesis are abundant, the introduction of a specific butan-2-ol substituent at the 2-position requires a tailored approach. The literature contains examples of similar structures, such as a 1,3,4-thiadiazole derivative featuring a 3-mercaptobutan-2-one moiety, which highlights the feasibility of incorporating a four-carbon chain with oxygen functionality. nih.gov

A plausible and direct synthetic route to 3-(1,3,4-Thiadiazol-2-yl)butan-2-ol would leverage the established methods described previously. The most logical strategy involves the cyclization of thiosemicarbazide with a carboxylic acid that already contains the desired butan-2-ol structure.

Proposed Synthetic Route:

Starting Material: The key precursor would be 3-hydroxybutanoic acid or an activated derivative thereof (e.g., an acid chloride or ester).

Reaction: This precursor would be reacted with thiosemicarbazide in the presence of a strong acid or dehydrating agent, such as phosphorus oxychloride or polyphosphoric ester (PPE). mdpi.comencyclopedia.pub

Mechanism: The reaction would proceed via initial acylation of the thiosemicarbazide by the 3-hydroxybutanoic acid, forming an acylthiosemicarbazide intermediate. This intermediate would then undergo intramolecular cyclization and dehydration to yield the target molecule, 5-(1-hydroxypropyl)-1,3,4-thiadiazol-2-amine, which contains the core structure. Further modification might be needed depending on the exact target.

Alternatively, functionalization of a pre-formed thiadiazole ring could be explored. For example, starting with a 2-halo-1,3,4-thiadiazole, a Grignard reagent derived from 2-bromobutan-2-ol (with appropriate protection of the hydroxyl group) could be used in a cross-coupling reaction. However, the construction of the ring from an open-chain precursor is often more direct. researchgate.netnih.gov

Stereoselective Synthesis and Chiral Resolution Techniques for this compound Enantiomers

The target compound, this compound, possesses two chiral centers at positions C2 and C3 of the butanol side chain. This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The synthesis of a single, specific enantiomer is of high importance in medicinal chemistry, as different stereoisomers often exhibit vastly different pharmacological activities. nih.gov

While specific literature on the stereoselective synthesis of this exact molecule is scarce, established principles of asymmetric synthesis can be applied.

Potential Stereoselective Strategies:

Chiral Pool Synthesis: The most straightforward approach would be to start from an enantiomerically pure precursor. For example, using enantiopure (R)- or (S)-3-hydroxybutanoic acid as the starting material in the cyclization reaction with thiosemicarbazide would, in principle, yield the corresponding enantiopure thiadiazole derivative.

Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the thiosemicarbazide or the butanoic acid precursor to direct the stereochemical outcome of the cyclization or a key bond-forming step. The auxiliary would then be removed in a subsequent step.

Asymmetric Catalysis: A stereoselective reduction of a ketone precursor, such as 3-(1,3,4-thiadiazol-2-yl)butan-2-one, using a chiral catalyst (e.g., a Noyori-type hydrogenation catalyst) could establish the desired stereochemistry at the C2 alcohol center.

Chiral Resolution: If a racemic or diastereomeric mixture is synthesized, it can be separated into its constituent enantiomers.

Classical Resolution: This involves reacting the mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can be separated by crystallization due to their different physical properties.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers.

The importance of chirality is highlighted in studies of related heterocyclic compounds, such as 1,3,4-oxadiazoles, where separated enantiomers show significant differences in biological potency and selectivity. nih.gov

Investigation of Novel Synthetic Routes and Green Chemistry Principles in 1,3,4-Thiadiazole Derivatization

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. The synthesis of 1,3,4-thiadiazoles has benefited from this trend, with several "green" methodologies being reported. organic-chemistry.org These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Key Green Chemistry Approaches:

Multicomponent Reactions (MCRs): One-pot reactions where multiple starting materials are combined to form a complex product in a single step are highly efficient. A one-pot, three-component fusion reaction to create novel thiadiazole derivatives has been developed using a reusable vanadium oxide catalyst in ethanol (B145695) at room temperature, resulting in excellent yields and short reaction times. rsc.org

Solvent-Free Synthesis: Performing reactions without a solvent, or "neat," minimizes volatile organic compound (VOC) emissions. A grinding technique, where solid reactants are ground together in a mortar and pestle, has been successfully used to synthesize 3-aryl-2,3-dihydro-1,3,4-thiadiazoles efficiently and without the need for a solvent. tandfonline.com

Use of Greener Reagents and Catalysts: Replacing toxic and hazardous reagents with safer alternatives is a core principle of green chemistry. The use of polyphosphate ester (PPE) as a mild, non-toxic additive for the synthesis of 2-amino-1,3,4-thiadiazoles provides a safer alternative to corrosive reagents like POCl₃. encyclopedia.pub Furthermore, the development of metal-free and photocatalytic reactions represents a significant advance toward sustainable synthesis. organic-chemistry.org

These novel routes offer promising avenues for the synthesis of this compound and other derivatives in a more sustainable and efficient manner.

Table 2: Examples of Green Synthetic Methods for 1,3,4-Thiadiazole Derivatives

| Green Principle | Method | Advantages | Reference(s) |

|---|---|---|---|

| Reusable Catalyst | One-pot three-component reaction using V₂O₅/FAp catalyst | Mild conditions, green solvent (ethanol), high yields, catalyst reusability | rsc.org |

| Solvent-Free Conditions | Grinding technique (mechanochemistry) | High efficiency, economical, environmentally friendly, simple work-up | tandfonline.com |

| Safer Reagents | Use of Polyphosphate Ester (PPE) | Avoids toxic and corrosive reagents like POCl₃ | encyclopedia.pub |

Advanced Spectroscopic and Structural Elucidation of 3 1,3,4 Thiadiazol 2 Yl Butan 2 Ol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C, 2D-NMR) for Detailed Conformational and Positional Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules. For 3-(1,3,4-Thiadiazol-2-yl)butan-2-ol, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like HSQC and HMBC, provide a complete picture of the atomic connectivity and spatial arrangement.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the butanol chain and the thiadiazole ring. The hydroxyl proton (-OH) would typically appear as a broad singlet, its chemical shift being sensitive to solvent and concentration. The methine protons (-CH-) of the butanol backbone would exhibit complex splitting patterns due to coupling with neighboring protons. The methyl protons (-CH₃) would appear as doublets. For related 1,3,4-thiadiazole (B1197879) derivatives, aromatic protons have been observed in the range of 7.23-8.27 ppm. dergipark.org.tr

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the 1,3,4-thiadiazole ring typically resonate at characteristic chemical shifts, with values for similar structures appearing between 158.4 and 169.01 ppm. dergipark.org.trrsc.org The carbon atoms of the butan-2-ol substituent will have distinct signals influenced by the hydroxyl group and the thiadiazole ring. For instance, in butan-2-ol itself, the carbon bearing the hydroxyl group (C2) resonates at approximately 69.3 ppm, while the other carbons appear at 10.0 ppm (C4), 22.8 ppm (C1), and 32.1 ppm (C3). docbrown.info The presence of the electronegative thiadiazole ring would likely induce downfield shifts in the adjacent carbons of the butanol chain.

2D-NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning these resonances. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, confirming the connectivity between the butanol chain and the thiadiazole ring. Such analyses have been successfully applied to other complex heterocyclic systems. nih.govnanalysis.com The potential for isomerism due to rotation around the C-C bond connecting the butanol and thiadiazole moieties could lead to additional sets of signals, although likely of lower intensity. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (C1) | ~1.2 | Doublet |

| CH (C2) | ~3.8-4.2 | Multiplet |

| OH | Variable | Singlet (broad) |

| CH (C3) | ~3.0-3.5 | Multiplet |

| CH₃ (C4) | ~1.3 | Doublet |

| CH (Thiadiazole) | ~8.5-9.0 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | ~20-25 |

| C2 | ~65-70 |

| C3 | ~40-45 |

| C4 | ~15-20 |

| C (Thiadiazole, C2-substituted) | ~165-170 |

| C (Thiadiazole, C5) | ~150-155 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Tautomeric Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

In the FT-IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the aliphatic butanol chain would be observed around 2850-3000 cm⁻¹. The C=N stretching vibration within the thiadiazole ring is expected in the 1600-1650 cm⁻¹ region. jocpr.com The C-S stretching vibration, also part of the thiadiazole ring, typically appears at lower wavenumbers. For related compounds, characteristic peaks for the thiadiazole ring have been reported. mdpi.comchemmethod.com

Raman spectroscopy provides complementary information to FT-IR. The C-S and S-S stretching modes, which can be weak in IR spectra, are often strong in Raman spectra. Resonance Raman (RR) spectroscopy, where the excitation wavelength is matched to an electronic transition, can selectively enhance vibrations coupled to that transition, providing insights into the molecule's electronic structure. For a related thiadiazole dye, RR studies revealed intensifications in modes describing geometrical changes in both the benzene (B151609) and thiadiazole rings, indicative of an internal charge transfer character. acs.org Tautomerism, such as keto-enol forms, can also be investigated using vibrational spectroscopy, as the C=O and O-H stretching frequencies are distinct. nih.gov

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H (alcohol) | 3200-3600 (broad) |

| C-H (aliphatic) | 2850-3000 |

| C=N (thiadiazole) | 1600-1650 |

| C-N (thiadiazole) | 1300-1400 |

| C-S (thiadiazole) | 600-800 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide the exact mass, confirming its molecular formula (C₆H₁₀N₂OS).

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Upon electron impact, the molecular ion would undergo characteristic fragmentation. For thiadiazole derivatives, a common fragmentation pathway involves the elimination of a nitrogen molecule (N₂). rsc.org Other potential fragmentations of the butanol side chain could include the loss of a water molecule (H₂O), a methyl radical (•CH₃), or an ethyl radical (•C₂H₅). The fragmentation of the thiadiazole ring itself can also lead to characteristic ions. The study of fragmentation patterns in related thiazole (B1198619) and thiadiazole derivatives helps in elucidating the structure of new compounds. researchgate.netresearchgate.net

X-ray Crystallography for Definitive Solid-State Molecular Architecture and Intermolecular Interaction Analysis (where applicable to related compounds)

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself may not be available, analysis of related compounds can offer significant insights.

For example, the crystal structures of various 1,3,4-thiadiazole derivatives have been determined, revealing details about the planarity of the thiadiazole ring and the nature of intermolecular interactions such as hydrogen bonding and π-π stacking. nih.govnih.gov In the solid state, the hydroxyl group of the butanol substituent would likely participate in hydrogen bonding, either with the nitrogen atoms of the thiadiazole ring of a neighboring molecule or with other hydroxyl groups, leading to the formation of supramolecular structures. The conformation of the butanol chain relative to the thiadiazole ring would also be fixed in the crystal lattice. Studies on butanol isomers and their derivatives have shown the formation of various hydrogen-bonded networks, such as cyclic tetramers or hexamers. researchgate.netacs.org

Advanced Optical Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization, Photophysical Properties, and Molecular Aggregation Phenomena

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound would be expected to show absorptions corresponding to π→π* and n→π* transitions. The thiadiazole ring, being an aromatic heterocycle, will be the primary chromophore. For some 1,3,4-thiadiazole derivatives, absorption maxima have been observed in the range of 245-353 nm. rsc.org The position and intensity of these bands can be influenced by the butanol substituent and the solvent.

Some 1,3,4-thiadiazole derivatives are known to exhibit fluorescence. The fluorescence emission spectrum provides information about the excited state of the molecule. The quantum yield and lifetime of the fluorescence can be measured to characterize the photophysical properties. Dual fluorescence has been observed in some thiadiazole analogs, which can be dependent on factors like pH and concentration, and is often related to molecular aggregation or charge transfer phenomena. nih.govnih.gov The hydroxyl group in the butanol chain could facilitate hydrogen bonding and potentially influence aggregation and the resulting photophysical behavior. nih.gov

Theoretical and Computational Chemistry Investigations on 3 1,3,4 Thiadiazol 2 Yl Butan 2 Ol

Quantum Chemical Calculations (Density Functional Theory (DFT), Ab Initio Methods) for Electronic Structure and Optimized Geometries

Quantum chemical calculations are fundamental to modern chemistry, providing detailed insights into molecular properties at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and the distribution of electrons within the molecule. zsmu.edu.ua

DFT has become a popular computational method for accurately predicting molecular structures and energies. shd-pub.org.rs These calculations for 3-(1,3,4-Thiadiazol-2-yl)butan-2-ol would involve finding the lowest energy conformation by exploring various rotational possibilities (e.g., around the C-C and C-O bonds of the butanol side chain). The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties. This structural information forms the basis for all further computational analyses, including the prediction of spectroscopic features and chemical reactivity. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. shd-pub.org.rsresearchgate.net

A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. shd-pub.org.rsresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich 1,3,4-thiadiazole (B1197879) ring, while the LUMO may be distributed across the ring and the side chain. The calculated energy gap would reveal the molecule's susceptibility to charge transfer, a property that is vital for applications in materials science and medicinal chemistry. shd-pub.org.rsmdpi.com

Table 1: Example Frontier Molecular Orbital Data for a Thiadiazole Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -7.01 |

| LUMO Energy | -0.15 |

| Energy Gap (ΔE) | 6.86 |

Note: This table presents hypothetical data to illustrate the typical output of a HOMO-LUMO analysis. Actual values would need to be calculated specifically for this compound.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP surface plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are associated with electron-rich areas, such as those around lone pairs of heteroatoms (like the nitrogen and sulfur atoms in the thiadiazole ring). These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) indicate electron-poor areas, often around hydrogen atoms, which are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a significant negative potential around the nitrogen atoms of the thiadiazole ring and the oxygen of the hydroxyl group, highlighting these as key sites for hydrogen bonding and other intermolecular interactions.

Natural Bond Orbital (NBO) Analysis and Assessment of Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. shd-pub.org.rs It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, quantifying the stabilizing energy associated with these interactions. This analysis is particularly useful for understanding hyperconjugation and resonance effects.

Calculation of Dipole Moments and Molecular Polarizabilities

Polarizability describes how easily the electron cloud of a molecule can be distorted by an electric field. researchgate.net Calculations of these properties are crucial for predicting a molecule's intermolecular interaction forces, its solubility in polar solvents, and its potential for nonlinear optical (NLO) applications. Molecules with large dipole moments and hyperpolarizabilities are often candidates for advanced NLO materials. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interaction Behavior

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules in reality are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This provides a powerful lens to study the conformational flexibility of this compound and its interactions with its environment, such as a solvent or a biological macromolecule. mdpi.comnih.gov

An MD simulation would reveal the preferred conformations of the molecule in solution, the stability of its intramolecular hydrogen bonds, and how it interacts with surrounding solvent molecules. By simulating the system over nanoseconds, researchers can observe how the molecule explores different shapes and how these dynamic changes might affect its ability to bind to a receptor, making MD a crucial tool for bridging the gap between static computational models and real-world biological systems. nih.gov

Molecular Docking Studies for Ligand-Receptor Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand) to a second molecule (the receptor), which is typically a protein or enzyme. nih.govnih.gov This method is central to drug discovery and development, as it helps identify potential drug candidates by predicting their binding affinity and interaction patterns within a protein's active site. nih.gov

For this compound, docking studies could be performed against various known protein targets to explore its potential biological activities. The 1,3,4-thiadiazole scaffold is known to be a key pharmacophore in many biologically active compounds. nih.govuniversci.com The docking simulation would place the molecule into the binding pocket of a target protein and score the interaction, typically in kcal/mol. A lower binding energy score indicates a more favorable and stable interaction. nih.gov The analysis would also detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.govnih.gov

Table 2: Example Molecular Docking Results for a Ligand Against a Protein Target

| Ligand | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | Example Kinase | -7.5 | ASN923, LYS745, MET793 |

| Reference Inhibitor | Example Kinase | -8.2 | ASN923, LEU844, CYS919 |

Note: This table is for illustrative purposes. The protein target and results are hypothetical and serve to demonstrate the type of data obtained from a molecular docking study. ASN, LYS, MET, LEU, CYS are abbreviations for amino acid residues.

In Silico Pharmacokinetic Predictions (Absorption, Distribution, Metabolism, Excretion) relevant to Research Design

In the contemporary drug discovery and development landscape, the early assessment of pharmacokinetic properties is a pivotal step. In silico methods, utilizing computational models, provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a chemical entity. This predictive analysis is crucial for guiding the design and synthesis of new drug candidates with favorable pharmacokinetic characteristics. For this compound, while specific experimental data is not available, in silico predictions based on its structural features and on studies of related 1,3,4-thiadiazole derivatives offer valuable insights into its potential disposition within a biological system. nih.govbiointerfaceresearch.com

The 1,3,4-thiadiazole nucleus is a common scaffold in medicinal chemistry, and numerous studies have investigated the ADME properties of its derivatives. nih.govbiointerfaceresearch.comresearchgate.net These studies consistently demonstrate that the 1,3,4-thiadiazole ring is a versatile core that can be modified to achieve desirable drug-like properties. researchgate.net Computational tools and platforms are frequently used to predict these properties, helping to identify molecules with a higher probability of success in later stages of drug development.

The oral route is the most common and convenient for drug administration, making gastrointestinal absorption a critical parameter. In silico models often evaluate absorption based on physicochemical properties such as molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors, which are encapsulated in frameworks like Lipinski's Rule of Five. Studies on various 1,3,4-thiadiazole derivatives have shown that they generally exhibit good oral bioavailability. nih.govnih.gov Predictions for compounds with this scaffold often indicate a high percentage of human intestinal absorption.

Interactive Data Table: Predicted Absorption and Drug-Likeness Parameters for a Representative 1,3,4-Thiadiazole Derivative

| Parameter | Predicted Value | Acceptable Range | Reference |

| Molecular Weight ( g/mol ) | < 500 | ≤ 500 | nih.gov |

| logP (Octanol/Water Partition Coefficient) | < 5 | ≤ 5 | nih.gov |

| Hydrogen Bond Donors | < 5 | ≤ 5 | nih.gov |

| Hydrogen Bond Acceptors | < 10 | ≤ 10 | nih.gov |

| Oral Bioavailability | Good | High | nih.govnih.gov |

Following absorption, a drug candidate's distribution throughout the body is a key determinant of its efficacy and potential toxicity. The volume of distribution (Vd) and the extent of plasma protein binding are crucial parameters. For the 1,3,4-thiadiazole class of compounds, in silico models can predict their ability to cross biological membranes, including the blood-brain barrier (BBB). The lipophilicity and the topological polar surface area (TPSA) are significant predictors of a compound's distribution characteristics. Research on related thiadiazole derivatives suggests that they can be designed to either penetrate or have limited access to the central nervous system, depending on the desired therapeutic target. researchgate.net The binding of thiadiazole derivatives to plasma proteins like human serum albumin (HSA) has also been investigated using computational methods, which can elucidate binding affinities and mechanisms. nih.gov

Interactive Data Table: Predicted Distribution Parameters for a Representative 1,3,4-Thiadiazole Derivative

| Parameter | Predicted Value | Implication | Reference |

| Plasma Protein Binding (%) | Variable | Affects free drug concentration | nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Variable | CNS penetration potential | researchgate.net |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Influences cell permeability |

The metabolic fate of a drug candidate is a critical aspect of its pharmacokinetic profile, influencing its half-life and the potential for drug-drug interactions. The cytochrome P450 (CYP) enzyme family is primarily responsible for the metabolism of many drugs. In silico models can predict which CYP isoforms are likely to metabolize a compound and whether the compound is likely to be an inhibitor or inducer of these enzymes. For 1,3,4-thiadiazole derivatives, computational studies can help identify potential sites of metabolism on the molecule. The butanol side chain of this compound presents a likely site for oxidation or conjugation reactions. The biotransformation of 2-butanol (B46777) itself has been described by pharmacokinetic models, indicating that its metabolites can be tracked and simulated. nih.gov

Interactive Data Table: Predicted Metabolic Profile for a Representative 1,3,4-Thiadiazole Derivative

| Parameter | Prediction | Significance | Reference |

| Primary Metabolizing Enzymes | CYP Isoforms | Identifies key metabolic pathways | |

| CYP Inhibition/Induction | Low to Moderate | Predicts drug-drug interaction potential | |

| Metabolic Stability | Variable | Influences duration of action |

The route and rate of excretion determine the final elimination of a drug and its metabolites from the body. In silico models can provide an indication of whether a compound is likely to be cleared primarily by the kidneys (renal excretion) or through the bile (hepatic excretion). These predictions are often based on the compound's physicochemical properties, such as its water solubility and molecular weight. For many small molecule drugs, including those based on the thiadiazole scaffold, renal clearance is a significant pathway.

Interactive Data Table: Predicted Excretion Parameters for a Representative 1,3,4-Thiadiazole Derivative

| Parameter | Prediction | Implication | Reference |

| Primary Route of Excretion | Renal/Hepatic | Determines clearance mechanism | |

| Water Solubility | Variable | Influences potential for renal clearance | |

| Toxicity | Low | Indicates potential for safe elimination | nih.gov |

Investigation of Biological Activities and Mechanistic Insights Non Clinical Focus

Antimicrobial Activity Profiling (Antibacterial, Antifungal, Antiviral, Antitubercular, Antiparasitic)

Derivatives of 1,3,4-thiadiazole (B1197879) are well-documented for their prominent antimicrobial activities against a wide range of pathogenic microbes, including bacteria and fungi. nih.govnih.govsbq.org.br The presence of the N-C-S moiety is considered crucial for these biological actions. rsc.org The antimicrobial efficacy is often dependent on the nature and position of substituents on the thiadiazole ring. nih.gov

In Vitro Efficacy Studies against Diverse Microbial Strains and Pathogens

Numerous studies have demonstrated the in vitro efficacy of 1,3,4-thiadiazole derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal species.

For instance, certain synthesized 1,3,4-thiadiazole derivatives have shown significant activity against Bacillus subtilis and Escherichia coli. journal-jop.orgnih.gov Other research highlights activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. ijpcbs.commdpi.comresearchgate.net Some derivatives have exhibited antifungal activity comparable to standard drugs like fluconazole. nih.govresearchgate.net Hybrid compounds, such as those combining coumarin (B35378) and 1,3,4-thiadiazole, have shown moderate to good activity against Proteus vulgaris, P. aeruginosa, and C. albicans. nih.gov The introduction of halogen substituents on the phenyl ring of thiadiazole moieties tends to increase antibacterial activity, particularly against Gram-positive bacteria, while oxygenated substituents often enhance antifungal activity. nih.gov

Below is a table summarizing the antimicrobial activity of representative 1,3,4-thiadiazole derivatives from various studies.

| Derivative Type | Microbial Strain | Activity/Result | Reference |

| Substituted 1,3,4-thiadiazoles | Bacillus subtilis (Gram +) | Significant Activity | ijpcbs.com |

| Substituted 1,3,4-thiadiazoles | Staphylococcus aureus (Gram +) | Significant Activity | ijpcbs.comnih.gov |

| Substituted 1,3,4-thiadiazoles | Escherichia coli (Gram -) | Significant Activity | ijpcbs.comnih.gov |

| Substituted 1,3,4-thiadiazoles | Pseudomonas aeruginosa (Gram -) | Moderate to Good Activity | ijpcbs.comnih.gov |

| Substituted 1,3,4-thiadiazoles | Aspergillus niger (Fungus) | Moderate to Good Activity | ijpcbs.comneliti.com |

| Substituted 1,3,4-thiadiazoles | Candida albicans (Fungus) | Good Activity (MIC 32-42 µg/mL) | researchgate.netnih.gov |

| Coumarin-1,3,4-thiadiazole hybrids | Proteus vulgaris | Moderate to Good Activity | nih.gov |

Elucidation of Molecular Mechanisms of Action (e.g., Enzyme Inhibition, Membrane Disruption, Nucleic Acid Interference, Biofilm Inhibition)

The antimicrobial action of 1,3,4-thiadiazole derivatives is attributed to several molecular mechanisms. A prominent theory is that the thiadiazole ring acts as a bioisostere of pyrimidine, a key component of nucleobases. nih.govmdpi.comnih.gov This structural similarity may allow these compounds to interfere with nucleic acid (DNA) synthesis, thereby inhibiting microbial replication. mdpi.comnih.gov

In fungi, specific derivatives have been shown to disrupt the integrity of the cell wall. nih.gov For example, 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol was found to impair cell wall biogenesis in Candida species, leading to the formation of giant, misshapen cells and leakage of protoplast material. nih.gov This mechanism involves interference with the normal distribution and polymerization of chitin (B13524) and β-(1→3) glucan, crucial components of the fungal cell wall. nih.gov

Enzyme inhibition is another key mechanism. Various heterocyclic derivatives, including thiadiazoles, have shown proteinase enzyme inhibitory activities, which can disrupt essential metabolic processes in microbes. nih.gov

Anticancer Activity Research (Cell Line Studies and Molecular Target Identification)

The 1,3,4-thiadiazole scaffold is a privileged structure in the design of anticancer agents. tandfonline.commdpi.combepls.com Its derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. nih.govmdpi.com The ability of the thiadiazole ring to act as a hydrogen bond acceptor and its stable, aromatic nature contribute to strong interactions with biological targets within cancer cells. nih.govnih.gov

In Vitro Cytotoxicity Assays against Established Cancer Cell Lines and Determination of Inhibition Concentrations (e.g., IC50)

A vast body of research documents the in vitro cytotoxicity of 1,3,4-thiadiazole derivatives against numerous cancer cell lines. The MCF-7 breast cancer cell line, in particular, often shows high sensitivity to these compounds. nih.govnih.govmdpi.com

For example, a novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, exhibited a potent IC50 value of 2.44 µM against the LoVo colon cancer cell line and 23.29 µM against the MCF-7 cell line. mdpi.com Another study reported a series of derivatives where compounds 3h, 3j, 3k, and 3l showed strong cytotoxicity against the MDA-MB-231 breast cancer cell line, with IC50 values of 11, 10, 11, and 8 µM, respectively, outperforming the reference drug imatinib. nih.gov Ciprofloxacin-based 1,3,4-thiadiazole analogs have also shown potent activity, with IC50 values in the low micromolar range against MCF-7, A549 (lung), and SKOV-3 (ovarian) cancer cells. nih.gov

The following table presents a selection of reported IC50 values for various 1,3,4-thiadiazole derivatives against different cancer cell lines.

| Derivative/Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Ciprofloxacin-derived analog (1h) | SKOV-3 | Ovarian | 3.58 | nih.gov |

| Honokiol derivative (8a) | A549 | Lung | 1.62 - 4.61 | nih.govmdpi.com |

| Honokiol derivative (8a) | MDA-MB-231 | Breast | 1.62 - 4.61 | nih.govmdpi.com |

| Pyrazole oxime derivative (8e) | HCT-116 | Colon | 7.19 | nih.gov |

| Pyrazole oxime derivative (8l) | HCT-116 | Colon | 6.56 | nih.gov |

| Himachalene hybrid (4a) | HT-1080 | Fibrosarcoma | 11.18 | tandfonline.com |

| Himachalene hybrid (4a) | MCF-7 | Breast | 12.38 | tandfonline.com |

| N-(5-Mercapto... derivative (3l) | MDA-MB-231 | Breast | 8 | nih.gov |

| 5-[2-(...)-phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo | Colon | 2.44 | mdpi.com |

| 5-[2-(...)-phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 | Breast | 23.29 | mdpi.com |

Identification and Validation of Specific Molecular Targets (e.g., Kinases, Topoisomerase II, Carbonic Anhydrase)

The anticancer effects of 1,3,4-thiadiazole derivatives are mediated through the inhibition of various specific molecular targets crucial for cancer cell proliferation and survival. nih.gov

Kinase Inhibition: Several derivatives have been identified as potent kinase inhibitors. This includes the inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). nih.govmdpi.com Specific compounds showed strong EGFR inhibitory effects with IC50 values as low as 0.08 µM. nih.govmdpi.com Other targeted kinases include Focal Adhesion Kinase (FAK), Src kinase, and Abl kinase. nih.govmdpi.com

Topoisomerase II Inhibition: The antitumor capacity of some 2-amino-1,3,4-thiadiazole (B1665364) derivatives is linked to their ability to inhibit topoisomerase II, an enzyme essential for DNA replication and chromosome segregation. mdpi.com

Carbonic Anhydrase Inhibition: The 1,3,4-thiadiazole scaffold is famously present in carbonic anhydrase inhibitors like acetazolamide (B1664987). rsc.orgnih.gov Certain anticancer derivatives also target tumor-associated isoforms like Carbonic Anhydrase IX (CA IX), which is involved in tumor cell adaptation to hypoxic environments. nih.gov

Other Targets: Additional molecular targets include inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme critical for nucleotide synthesis in rapidly proliferating cancer cells, and histone deacetylase (HDAC). mdpi.com

Investigations into Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest, Angiogenesis Inhibition)

By interacting with their molecular targets, 1,3,4-thiadiazole derivatives modulate key cellular pathways, ultimately leading to cancer cell death and the inhibition of tumor growth.

Apoptosis Induction: A primary mechanism is the induction of apoptosis, or programmed cell death. Many derivatives have been shown to trigger apoptosis in cancer cells, often confirmed by Annexin V-FITC/PI staining and the activation of caspases 3, 8, and 9. mdpi.comtandfonline.commdpi.com Some compounds effectively induce DNA fragmentation, a hallmark of late-stage apoptosis. mdpi.com

Cell Cycle Arrest: These compounds frequently cause cell cycle arrest, preventing cancer cells from completing division and proliferation. bepls.com Depending on the specific derivative and cell line, arrest can occur at different phases. For instance, some compounds cause arrest in the G2/M phase, while others block the sub-G1 phase. nih.govtandfonline.comprezi.com This is often linked to the inhibition of cyclin-dependent kinases (CDKs). rsc.org

Interference with Signaling Pathways: Studies have shown that 1,3,4-thiadiazole derivatives can interfere with major signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways. bepls.com

Other Pharmacological Activities (e.g., Anti-inflammatory, Anticonvulsant, Antihypertensive, Diuretic, Antioxidant) with Mechanistic Emphasis (limited to in vitro or non-human in vivo models for mechanistic study)

The 1,3,4-thiadiazole nucleus is a common feature in a multitude of compounds exhibiting a wide array of pharmacological activities. arjonline.orgecronicon.netresearchgate.netgavinpublishers.comajprd.com This structural motif is considered a pharmacologically significant scaffold, and its derivatives have been extensively investigated for various therapeutic applications, including anti-inflammatory, anticonvulsant, diuretic, and antioxidant effects. researchgate.netajprd.comfrontiersin.orgscispace.com The biological activity of these derivatives is often attributed to the strong aromaticity of the 1,3,4-thiadiazole ring, which contributes to its metabolic stability. arjonline.orgrsc.org

Derivatives of 1,3,4-thiadiazole have demonstrated notable anti-inflammatory properties in several non-clinical studies. The mechanism of action for many of these compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. For instance, a series of 2,6-diaryl-imidazo[2,1-b] ecronicon.netfrontiersin.orgbiopolymers.org.uathiadiazole derivatives were synthesized and evaluated for their anti-inflammatory effects using a carrageenan-induced rat paw edema model. nih.gov One compound from this series, in particular, showed superior anti-inflammatory activity compared to the standard drug, diclofenac (B195802). nih.gov Molecular docking studies suggested that these compounds exhibit a high affinity for the COX-2 enzyme. nih.gov

In another study, novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives were evaluated for their anti-inflammatory potential using an in vitro protein denaturation inhibition method. nih.gov Several of these compounds exhibited significant, concentration-dependent anti-inflammatory activity, with some showing efficacy comparable to diclofenac sodium at higher concentrations. nih.gov The anti-inflammatory action of these derivatives is thought to be, at least in part, due to their ability to inhibit COX-2. nih.gov

Table 1: Anti-inflammatory Activity of 1,3,4-Thiadiazole Derivatives

| Compound Series | Model System | Key Findings | Putative Mechanism |

|---|---|---|---|

| 2,6-diaryl-imidazo[2,1-b] ecronicon.netfrontiersin.orgbiopolymers.org.uathiadiazoles | Carrageenan-induced rat paw edema | One compound showed better activity than diclofenac. nih.gov | COX-2 inhibition nih.gov |

| 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamides | In vitro protein denaturation | Concentration-dependent inhibition of protein denaturation. nih.gov | COX-2 inhibition nih.gov |

| 2-amino-5-aryl-1,3,4-thiadiazoles | Carrageenan-induced rat paw edema | Compounds 3d and 3e showed significant activity. ijpsdronline.com | Not specified |

The 1,3,4-thiadiazole scaffold is a key component in several compounds with potent anticonvulsant activity. arjonline.orgecronicon.net A significant mechanism underlying the anticonvulsant effect of many 1,3,4-thiadiazole derivatives is the inhibition of carbonic anhydrase (CA) enzymes. arjonline.orgfrontiersin.org Both acetazolamide and methazolamide, which are established carbonic anhydrase inhibitors containing the 1,3,4-thiadiazole ring, are used in the management of certain types of seizures. arjonline.orgrsc.org

Research has focused on synthesizing novel 1,3,4-thiadiazole derivatives and evaluating their anticonvulsant potential in preclinical models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) tests. frontiersin.orgfrontiersin.org For example, a series of novel substituted 1,3,4-thiadiazole derivatives were found to have potent anticonvulsant action by inhibiting human carbonic anhydrase, with two compounds in particular showing excellent activity in both MES and sc-PTZ models. frontiersin.org The anticonvulsant activity of these compounds often correlates with their ability to inhibit specific CA isoforms, such as CA-II and CA-IX. frontiersin.org The structural features generally considered important for the anticonvulsant activity of these derivatives include a hydrophobic aryl ring, a hydrogen bonding domain, and an electron donor-acceptor system. frontiersin.org

Table 2: Anticonvulsant Activity of 1,3,4-Thiadiazole Derivatives

| Compound Series | Model System | Key Findings | Putative Mechanism |

|---|---|---|---|

| Substituted 1,3,4-thiadiazoles | MES and sc-PTZ seizure models | Two compounds (6d and 7d) showed excellent, long-duration activity. frontiersin.org | Inhibition of carbonic anhydrase (CA-II and CA-IX) frontiersin.org |

| 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole | Rat and mouse models | Potent activity comparable to phenytoin, phenobarbital, and carbamazepine. arjonline.org | Not specified |

| 1,2,4-triazole-1,3,4-thiadiazoles substituted amino derivatives | scPTZ and MES models | Three compounds were highly potent. frontiersin.org | Not specified |

Several derivatives of 1,3,4-thiadiazole have been investigated for their diuretic properties. scispace.combiopolymers.org.uanih.gov The proposed mechanism for the diuretic effect of many of these compounds is also linked to the inhibition of carbonic anhydrase, similar to the diuretic drug acetazolamide. biopolymers.org.uaresearchgate.net Inhibition of this enzyme in the renal tubules leads to decreased reabsorption of sodium, bicarbonate, and water, resulting in diuresis.

In one study, a series of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives were synthesized and evaluated for their diuretic activity in a rat model. biopolymers.org.ua Several of the synthesized compounds demonstrated a high level of diuretic action, with some also showing favorable saluretic and natriuretic properties. biopolymers.org.ua Another study on substituted 1,3,4-thiadiazoles found that 5-methyl-substituted derivatives generally exhibited better diuretic activity than 5-amino-substituted ones in mice. nih.gov The study measured increased urine volume and urinary electrolyte excretion. nih.gov

Table 3: Diuretic Activity of 1,3,4-Thiadiazole Derivatives

| Compound Series | Model System | Key Findings | Putative Mechanism |

|---|---|---|---|

| 5-amino-1,3,4-thiadiazole-2-thiol derivatives | White rats | High level of diuretic action with good saluretic and natriuretic properties. biopolymers.org.ua | Carbonic anhydrase inhibition biopolymers.org.ua |

| 5-methyl- and 5-amino-substituted 1,3,4-thiadiazoles | Swiss albino mice | 5-methyl derivatives showed more significant diuresis and electrolyte excretion. nih.gov | Not specified |

| Di-n-propyl/di-isopropyl amino substituted 1,3,4-thiadiazoles | Not specified | Good diuretic activity was observed. gavinpublishers.com | Not specified |

The 1,3,4-thiadiazole ring has been incorporated into various molecules to explore their antioxidant potential. dergipark.org.trsaudijournals.comresearchgate.net The presence of the sulfur atom in the heterocyclic ring is thought to contribute to the antioxidant properties of these derivatives. researchgate.net The antioxidant activity is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging method. dergipark.org.trsaudijournals.com

A study on N-aryl-1,3,4-thiadiazole derivatives, synthesized from benzoic acid and N-arylthiosemicarbazides, demonstrated their ability to act as free-radical scavengers in the DPPH assay, with one compound showing the best antioxidant activity. dergipark.org.tr In another investigation, 1,3,4-thiadiazole derivatives of thiazolidinone were synthesized and tested for their antioxidant capacity. saudijournals.comresearchgate.net Several of these compounds exhibited exciting DPPH radical scavenging activity, with some showing potency comparable to the standard antioxidant, ascorbic acid. saudijournals.comresearchgate.net

Table 4: Antioxidant Activity of 1,3,4-Thiadiazole Derivatives

| Compound Series | Model System | Key Findings | Putative Mechanism |

|---|---|---|---|

| N-aryl-1,3,4-thiadiazole derivatives | DPPH free-radical scavenging assay | Compounds showed free-radical trapping ability. dergipark.org.tr | Not specified |

| 1,3,4-thiadiazole derivatives of thiazolidinone | DPPH radical scavenger assay | Two compounds (TZD 3 and TZD 5) showed exciting radical scavenging activity. saudijournals.comresearchgate.net | Not specified |

| 2, 5-disubstituted 1, 3, 4-thiadiazole derivatives | Not specified | Demonstrated antioxidant activity. dergipark.org.tr | Not specified |

Structure Activity Relationship Sar Studies of 3 1,3,4 Thiadiazol 2 Yl Butan 2 Ol and Analogues

Impact of Substituent Modifications and Positional Isomerism on Biological Activities

The biological activity of 1,3,4-thiadiazole (B1197879) derivatives is highly dependent on the nature and position of substituents on both the thiadiazole ring and its appended side chains. nih.govnih.gov The 1,3,4-thiadiazole nucleus is considered a privileged scaffold in medicinal chemistry due to its diverse pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.govnih.gov

Modifications at the C2 and C5 positions of the 1,3,4-thiadiazole ring have been extensively studied to understand their effect on biological activity. For instance, the introduction of a second adamantyl moiety at the C5 position of 2-(1-adamantylamino)-1,3,4-thiadiazole derivatives has been shown to increase antifungal activity against Candida albicans. nih.gov In another study, 2-amino-5-substituted-1,3,4-thiadiazole derivatives showed that the substitution at the amino group was crucial for antibacterial activity, with the free amine form often exhibiting the highest potency. nih.gov

The electronic properties of the substituents also play a significant role. The introduction of electron-withdrawing groups, such as nitro (NO2) or trifluoromethyl (CF3), on a phenyl ring attached to the thiadiazole core often enhances antimicrobial or anticancer activity. nih.govmdpi.comnih.gov For example, substitution at the para position of a phenylamino (B1219803) group with a trifluoromethyl group or a chlorine atom was found to improve antimicrobial activity, which correlated with the increased lipophilicity of the compounds. nih.gov Similarly, in a series of 2-amino-1,3,4-thiadiazole (B1665364) derivatives, a p-nitrophenyl substituent at the C5 position demonstrated good activity against the Gram-negative bacterium E. coli. nih.gov

Positional isomerism of substituents on aromatic rings appended to the thiadiazole scaffold also significantly influences biological activity. Generally, para-substituted derivatives tend to exhibit higher potency compared to their ortho- or meta-isomers. This was observed in a series of 1,3,4-thiadiazole derivatives where compounds with a substituent in the para position were active against M. tuberculosis, while those with meta-positioned substituents were inactive. In a study of 2,5-disubstituted 1,3,4-oxadiazoles, which are bioisosteres of 1,3,4-thiadiazoles, decorating a phenyl ring with an electron-donating methoxy (B1213986) group at the para position resulted in a higher yield and likely more favorable biological interactions compared to the ortho position, where steric hindrance may play a role. acs.org

Table 1: Impact of Substituent Modifications on the Biological Activity of 1,3,4-Thiadiazole Analogues

| Base Scaffold | Substituent (R) | Position of R | Observed Biological Activity | Reference(s) |

|---|---|---|---|---|

| 2-Amino-5-R-1,3,4-thiadiazole | p-Chlorophenyl | C5 | Marginally active against S. aureus | nih.gov |

| 2-Amino-5-R-1,3,4-thiadiazole | p-Nitrophenyl | C5 | Good activity against E. coli | nih.gov |

| 2-(1-Adamantylamino)-5-R-1,3,4-thiadiazole | Adamantyl | C5 | Increased antifungal activity | nih.gov |

| 2-Phenylamino-5-R-1,3,4-thiadiazole | 4-Fluorophenyl | C5 | High antituberculosis activity | acs.org |

| 2-((R-phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | 4-(Trifluoromethyl)phenyl | - | Selective anticancer activity | nih.gov |

| 2-Amino-5-(R-furyl)-1,3,4-thiadiazole | 5-Nitro | C5 | Maximum antibacterial activity | nih.gov |

Influence of Stereochemistry on Observed Activities and Target Selectivity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity and target selectivity. researchgate.net For chiral molecules like 3-(1,3,4-Thiadiazol-2-yl)butan-2-ol, which has two chiral centers, the different stereoisomers can exhibit distinct pharmacological profiles. This is because biological targets such as enzymes and receptors are themselves chiral and can interact differently with each enantiomer or diastereomer of a drug. researchgate.net

In another example, the enantioselective synthesis of alkylidene dihydrothiophenes from 1,2,3-thiadiazoles demonstrated that the choice of a chiral ligand could control the formation of specific enantiomers. acs.org This underscores the principle that the chiral environment of a biological receptor can lead to preferential binding of one enantiomer over another, resulting in differences in potency and selectivity. The enantiocontrol in these reactions was attributed to steric interactions within the confined chiral environment created by the ligands. acs.org

The implication for this compound is that its different stereoisomers are likely to have varying degrees of biological activity and may even interact with different biological targets. Therefore, the separation and individual testing of each stereoisomer would be essential to fully characterize the pharmacological potential of this compound and to identify the most active and selective isomer for further development.

Application of Computational Approaches to SAR Elucidation (e.g., Quantitative Structure-Activity Relationships (QSAR), Pharmacophore Modeling)

Computational methods such as Quantitative Structure-Activity Relationships (QSAR) and pharmacophore modeling are invaluable tools for understanding the SAR of a series of compounds and for designing new, more potent analogues. acs.org These approaches have been successfully applied to the study of 1,3,4-thiadiazole derivatives.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by correlating physicochemical properties or calculated molecular descriptors with the observed activity. For a series of 2,5-disubstituted-1,3,4-thiadiazoles with antituberculosis activity, a QSAR model was developed to identify the key structural features responsible for their inhibitory action against Mycobacterium tuberculosis. acs.org

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) that is necessary for a molecule to bind to a specific biological target and elicit a biological response. This model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential hits. For example, pharmacophore models have been developed for antifungal 1,3,4-thiadiazole derivatives that target the enzyme 14-α-sterol demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov A 3D-QSAR study on novel nopol-derived 1,3,4-thiadiazole-thiourea compounds also resulted in a reasonable and effective model for designing more effective antifungal agents. cncb.ac.cn

These computational approaches can guide the synthesis of new derivatives of this compound by predicting which modifications are most likely to enhance a desired biological activity. By identifying the key structural and electronic requirements for activity, these methods can help to prioritize synthetic efforts and accelerate the discovery of new therapeutic agents.

Future Research Directions and Applications in Chemical Biology

Development of 3-(1,3,4-Thiadiazol-2-yl)butan-2-ol as a Chemical Probe for Biological Processes

The development of chemical probes is essential for dissecting complex biological processes. The 1,3,4-thiadiazole (B1197879) scaffold, a key component of this compound, possesses characteristics that make it an attractive core for such probes. nih.govresearchgate.net Its mesoionic nature allows it to cross cellular membranes and interact with various biological targets. nih.govnih.gov

Future research could focus on modifying the this compound structure to create selective probes. For instance, the butan-2-ol side chain could be functionalized with reporter groups like fluorophores or biotin (B1667282) to enable visualization and isolation of target biomolecules. The inherent ability of the 1,3,4-thiadiazole ring to interact with biological molecules, coupled with strategic modifications, could lead to the development of powerful tools for studying cellular pathways. nih.govnih.gov

Design and Synthesis of Hybrid Molecular Architectures Incorporating the this compound Moiety for Enhanced Research Applications

Molecular hybridization, the strategy of combining two or more pharmacophores, can lead to compounds with enhanced or novel properties. nih.govmdpi.com The this compound moiety can be integrated into larger, more complex molecular architectures to create hybrid molecules with tailored research applications.

For example, combining the 1,3,4-thiadiazole core with other heterocyclic systems known for specific biological interactions, such as imidazole (B134444) or triazole, could yield bifunctional molecules. mdpi.comnih.gov These hybrids could be designed to interact with multiple targets within a biological system, allowing for the investigation of protein-protein interactions or the simultaneous modulation of different signaling pathways. The synthesis of such hybrids can be achieved through multi-step reaction sequences, often involving the initial formation of the 1,3,4-thiadiazole ring followed by coupling with other molecular fragments. nih.govnih.gov

Table 1: Examples of Hybrid Molecules Incorporating the 1,3,4-Thiadiazole Moiety

| Hybrid Compound Type | Potential Research Application | Synthetic Strategy |

|---|---|---|

| 1,3,4-Thiadiazole-Chalcone | Investigation of antioxidant and cytotoxic pathways | Claisen-Schmidt condensation followed by amide coupling nih.gov |

| 1,3,4-Thiadiazole-Imidazole | Probes for studying protozoan biology | Multi-step linear synthesis mdpi.com |

| 1,3,4-Thiadiazole-Triazole | Development of new antimicrobial research tools | Intramolecular cyclization of thiosemicarbazides nih.gov |

Exploration of Novel Biological Targets and Uncharted Biological Pathways for 1,3,4-Thiadiazole Derivatives (non-clinical)

The 1,3,4-thiadiazole scaffold has been shown to interact with a wide range of biological targets, including enzymes and proteins involved in various cellular processes. rsc.orgnih.govresearchgate.net While much research has focused on its therapeutic potential, there is a vast, underexplored landscape of non-clinical biological targets.

Future research should aim to identify novel protein binding partners for this compound and its analogs. Techniques such as affinity chromatography, yeast two-hybrid screening, and computational docking studies can be employed to uncover these interactions. mdpi.com Identifying new targets will open up avenues for understanding fundamental biological pathways that have not yet been elucidated. The ability of 1,3,4-thiadiazole derivatives to act as inhibitors for enzymes like kinases, histone deacetylases, and topoisomerase II in non-clinical settings provides a strong rationale for this exploratory research. nih.govmdpi.com

Advanced Mechanistic Studies and Detailed Pathway Delineation for Observed Activities

A deeper understanding of how 1,3,4-thiadiazole derivatives exert their biological effects is crucial for their rational design and application as research tools. While initial studies may identify a biological activity, advanced mechanistic studies are needed to delineate the precise molecular pathways involved. mdpi.comresearchgate.net

For any observed activity of this compound or its derivatives, future research should employ a combination of biochemical, molecular biology, and cell-based assays. For instance, if a compound shows antiproliferative effects in a non-clinical model, studies could investigate its impact on the cell cycle, apoptosis, and specific signaling cascades. mdpi.comnih.gov Techniques like Western blotting, qPCR, and microarray analysis can provide detailed insights into the molecular perturbations caused by the compound. Molecular docking studies can further elucidate the binding modes of these compounds with their target proteins, providing a structural basis for their activity. mdpi.com

Potential Applications in Agricultural Sciences or Materials Science Research (excluding direct human or veterinary therapeutic use)

The versatility of the 1,3,4-thiadiazole ring extends beyond biological applications into the realms of agriculture and materials science. researchgate.netchemmethod.com

In agricultural sciences, 1,3,4-thiadiazole derivatives have been investigated for their potential as pesticides, fungicides, and herbicides. nih.govnih.govacs.org The structural features of this compound could be optimized to develop new agrochemicals. For example, modifications to the side chain and substitutions on the thiadiazole ring could enhance its activity against specific plant pathogens or weeds. nih.gov Research in this area would involve screening libraries of derivatives for their efficacy and selectivity, with a focus on environmental safety.

In materials science, the unique electronic properties of the 1,3,4-thiadiazole ring make it a candidate for incorporation into novel materials. researchgate.netchemmethod.com These heterocycles can exhibit properties such as charge-transporting capacity, photoluminescence, and photoconductivity. researchgate.net Future research could explore the synthesis of polymers or coordination complexes incorporating the this compound moiety. Such materials could find applications in the development of organic light-emitting diodes (OLEDs), sensors, or corrosion inhibitors. chemmethod.comchemmethod.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3,4-Thiadiazole |

| Imidazole |

| Triazole |

| Chalcone |

| Oxadiazole |

| Biotin |

| Fluorophore |

| Cefazolin |

| Cefazedone |

| Acetazolamide (B1664987) |

| Methazolamide |

| Atibeprone |

| Glybuthiazole |

| Glybuzole |

| Megazol |

| BMS341 |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine |

Q & A

Q. How can reaction conditions be optimized for synthesizing 3-(1,3,4-thiadiazol-2-yl)butan-2-ol derivatives?

Methodological Answer: Key parameters include solvent selection, temperature, and stoichiometry. For example:

- Solvent: Acetic acid (AcOH) under reflux is effective for cyclization (e.g., synthesizing thiadiazole-linked indolinones) . Acetonitrile is preferred for urea-thiadiazole coupling due to its polarity and stability under reflux .

- Catalysis: Acidic conditions (e.g., AcOH) promote imine formation, while bases like triethylamine (TEA) aid in nucleophilic substitution .

- Monitoring: TLC with ethyl acetate/hexane (25:75) is reliable for tracking reaction progress .

Q. What analytical techniques are critical for characterizing thiadiazole derivatives?

Methodological Answer:

- Structural Confirmation: Use NMR (DMSO-) to identify protons on thiadiazole rings (e.g., δ 9.05 ppm for imine protons) and substituents like aromatic groups .

- Mass Spectrometry: Electrospray ionization (ESI-MS) or EI-MS confirms molecular ion peaks (e.g., m/z 305 for thiadiazole-thiol derivatives) .

- Purity Assessment: Elemental analysis (C, H, N, S) validates compound stoichiometry .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., IC50_{50}50 variability) be resolved?

Methodological Answer: Discrepancies may arise from:

- Assay Conditions: Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times. For example, IC values for thiadiazole-thiazolidinones vary from 46–67 μmol L depending on substituents .

- Purity: Confirm purity via HPLC or NMR. Impurities from incomplete purification (e.g., silica chromatography ) can skew results.

- Structural Modifications: Compare analogs (e.g., nitro vs. methoxy groups) to isolate activity trends .

Q. What strategies improve regioselectivity in thiadiazole functionalization?

Methodological Answer:

- Directing Groups: Introduce electron-withdrawing groups (e.g., -COOH in CHNSCHCOOH) to direct substitutions to specific positions .

- Computational Modeling: Use DFT calculations to predict reactive sites on the thiadiazole ring .

- Reagent Ratios: Equimolar ratios of reactants (e.g., benzoylisothiocyanate and thiadiazole precursors) minimize side products .

Q. How does modification of the thiadiazole core impact physicochemical properties?

Methodological Answer:

- Lipophilicity: Adding hydrophobic groups (e.g., trifluoromethylphenyl) enhances membrane permeability but may reduce solubility .

- Electron Density: Electron-withdrawing substituents (e.g., -NO) increase electrophilicity, affecting reactivity in cross-coupling reactions .

- Coordination Capacity: Carboxyl or thiol groups (e.g., in dimercapto-thiadiazol derivatives) improve metal-binding potential for catalytic or therapeutic applications .

Key Considerations for Future Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.